Tosiben

Description

Historical Context and Evolution of Dipyrocetyl Research

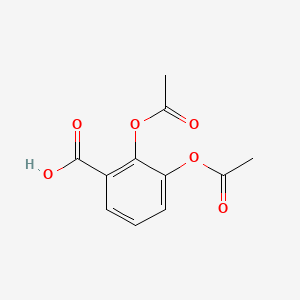

The initial synthesis of Dipyrocetyl, chemically known as 2,3-Bis(acetyloxy)benzoic acid, is documented in the early 20th century. The first preparation of the compound is attributed to Rietz in a 1914 US patent. drugbank.com This was followed by further work on its synthesis by Simokoriyama in 1941, as published in the Bulletin of the Chemical Society of Japan. drugbank.com These early reports established the fundamental chemical identity of Dipyrocetyl.

Historically, Dipyrocetyl was classified as an analgesic and antipyretic, indicating its potential use for pain and fever relief. drugbank.comebi.ac.uk Its structural relationship to salicylic (B10762653) acid derivatives places it within the broader family of non-steroidal anti-inflammatory drugs (NSAIDs). However, a detailed timeline of its research evolution beyond these initial synthetic reports is not well-documented in publicly accessible scientific literature. The compound does not appear to have undergone the extensive clinical development and investigation characteristic of more well-known NSAIDs. This suggests that its journey from a synthesized molecule to a widely studied or utilized therapeutic agent was limited.

The evolution of research on compounds like Dipyrocetyl is often linked to the broader advancements in understanding their mechanism of action. For many NSAIDs, a significant leap in research came with the discovery of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, in the latter half of the 20th century. This discovery provided a clear target for these drugs and spurred further investigation into their specificities and effects. While Dipyrocetyl is suggested to act through inhibition of COX enzymes, the extent to which its research evolved in light of these discoveries is not extensively documented.

Academic Significance and Research Gaps for Dipyrocetyl

The academic significance of a compound is often determined by its unique properties, its utility in elucidating biological pathways, or its potential as a therapeutic agent. For Dipyrocetyl, its primary academic significance lies in its classification as a potential COX-2 selective inhibitor. The development of selective COX-2 inhibitors was a major focus in medicinal chemistry, aiming to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs that inhibit both COX-1 and COX-2. nih.gov

Further research gaps for Dipyrocetyl include:

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) are not widely published.

In-depth Mechanism of Action: Beyond general COX inhibition, its effects on other inflammatory pathways or potential off-target effects remain unexplored.

Clinical Efficacy and Safety: There is a lack of published clinical trial data to support its efficacy and establish a safety profile for any therapeutic indication.

The limited available information on Dipyrocetyl presents a clear research gap and an opportunity for further investigation to fully characterize its pharmacological profile.

Current Paradigms in Dipyrocetyl Investigation

Given the scarcity of recent, dedicated research on Dipyrocetyl, it is challenging to define a "current paradigm" for its investigation. The contemporary focus for similar molecules in the NSAID class revolves around several key areas:

Improving Safety Profiles: A major paradigm in NSAID research is the mitigation of cardiovascular and gastrointestinal risks. This involves strategies like designing more selective inhibitors, developing co-drugs, or exploring alternative delivery systems.

Repurposing for Other Indications: Researchers are actively investigating the potential of NSAIDs, particularly COX-2 inhibitors, in cancer chemoprevention and treatment, as well as in neuroinflammatory diseases.

Understanding Novel Mechanisms: There is a growing interest in the non-COX-mediated effects of NSAIDs and their potential interactions with other biological targets.

For Dipyrocetyl to be part of these current research paradigms, foundational studies would first be necessary to fill the existing knowledge gaps. Its potential as a selective COX-2 inhibitor, if substantiated by modern research methods, could make it a candidate for investigations aligned with these current trends.

Overview of Dipyrocetyl as a Research Probe in Chemical Biology

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. To be considered a high-quality chemical probe, a compound should ideally possess high potency, selectivity for its intended target, and a well-understood mechanism of action.

There is no evidence in the available literature to suggest that Dipyrocetyl has been developed or utilized as a chemical probe in chemical biology research. Its limited characterization, particularly the lack of robust selectivity data, would currently preclude its use as a reliable tool for probing the specific roles of COX-2 in complex biological systems.

For Dipyrocetyl to be considered as a potential research probe, the following would need to be established through rigorous investigation:

Potency and Selectivity: Quantitative data on its inhibitory activity against COX-1 and COX-2, as well as a broad panel of other enzymes and receptors to confirm its selectivity.

Cellular Activity: Demonstration of its ability to engage and inhibit its target in a cellular context at appropriate concentrations.

Defined Mechanism of Action: A clear understanding of how it interacts with its target and any potential off-target effects.

Without this fundamental information, the use of Dipyrocetyl as a research probe would be fraught with the risk of generating misleading or uninterpretable data.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-9-5-3-4-8(11(14)15)10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZXMGNIUSNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045976 | |

| Record name | Dipyrocetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-79-3 | |

| Record name | Dipyrocetyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipyrocetyl [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyrocetyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipyrocetyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipyrocetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipyrocetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPYROCETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5UVE254C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dipyrocetyl

Novel Synthetic Routes for Dipyrocetyl and Its Analogs

The development of novel synthetic routes is crucial for improving efficiency, sustainability, and access to chemical compounds. For Dipyrocetyl, specific advancements in this area are not widely documented in the public domain.

Chemo-Enzymatic Approaches to Dipyrocetyl Synthesis

Chemo-enzymatic synthesis leverages the high specificity and mild reaction conditions offered by enzymes to perform complex chemical transformations. While enzymes are widely used in organic synthesis for various functional groups and molecular scaffolds, there is no specific published research detailing the application of chemo-enzymatic approaches for the synthesis of Dipyrocetyl or its direct analogs. The potential for enzymatic esterification or other biotransformations remains an area for future exploration.

Green Chemistry Principles in Dipyrocetyl Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. This includes using renewable feedstocks, atom-economical reactions, safer solvents, and energy-efficient processes. While the general synthesis of compounds like Dipyrocetyl would ideally adhere to these principles, specific studies detailing the optimization of Dipyrocetyl production through green chemistry methodologies have not been identified in the reviewed literature.

Stereoselective Synthesis of Dipyrocetyl Enantiomers

Many pharmaceutical compounds exhibit stereoisomerism, where different enantiomers can possess distinct pharmacological activities and safety profiles. Stereoselective synthesis aims to produce a specific enantiomer in high purity. Dipyrocetyl's chemical structure does not immediately suggest the presence of chiral centers based on commonly available information, thus stereoselective synthesis might not be a primary focus unless specific chiral analogs are being developed. However, if chiral centers were present in Dipyrocetyl or its analogs, methods such as asymmetric synthesis using chiral auxiliaries or chiral catalysts would be employed, as generally described for other drug molecules googleapis.com. Detailed research on stereoselective synthesis specifically for Dipyrocetyl enantiomers has not been found.

Functional Group Derivatization Strategies for Dipyrocetyl Modifications

Functional group derivatization is a key strategy in medicinal chemistry to improve a drug's pharmacokinetic properties, efficacy, or to create prodrugs. Dipyrocetyl, like many carboxylic acid-containing drugs, presents opportunities for such modifications.

Introduction of Biocleavable Linkers to Dipyrocetyl

Nitric Oxide Donor Integration into Dipyrocetyl

The integration of nitric oxide (NO)-donating functionalities into existing drug molecules is a strategy to impart NO-related therapeutic benefits, such as improved cardiovascular profiles or reduced gastrointestinal toxicity, often associated with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) scispace.comgoogleapis.comiiab.me. Patents describe the synthesis of NO-releasing prodrugs by attaching NO-donor moieties to drugs via chemical linkers, with carboxylic acid groups being common attachment points scispace.comgoogleapis.comgoogle.com. Dipyrocetyl is frequently listed among compounds that could be derivatized in this manner scispace.comgoogleapis.comgoogleapis.comiiab.megoogle.com. For instance, naproxcinod, a derivative of naproxen, serves as an example of an NSAID modified to release nitric oxide iiab.me. While Dipyrocetyl is mentioned in the context of potential NO-donor prodrugs, specific studies detailing the synthesis, characterization, and efficacy of Dipyrocetyl-based NO donors are not found in the reviewed literature.

Optimization of Dipyrocetyl Prodrug Design

The prodrug approach is a significant strategy in pharmaceutical development to improve a drug's pharmacokinetic properties, such as bioavailability, solubility, and targeted delivery, or to reduce toxicity nih.govwikipedia.orghumanjournals.comnih.govnih.gov. For Dipyrocetyl, prodrug design could focus on optimizing its delivery and efficacy. Prodrugs are inactive derivatives that are converted into the active parent drug within the body through enzymatic or chemical transformations wikipedia.orghumanjournals.comnih.gov. Strategies for prodrug optimization often involve modifying the parent molecule with promoieties or linkers to enhance specific characteristics. While specific research detailing the optimization of Dipyrocetyl prodrugs was not extensively found, the general principles of prodrug design, such as improving solubility, stability, or targeting, would apply. For instance, ester modifications or conjugation to specific carriers could be explored to alter its absorption and distribution profiles nih.govnih.gov. The development of prodrugs is a key area in drug discovery, with approximately 10-13% of approved drugs being prodrugs, highlighting their importance in overcoming drug development challenges nih.govnih.gov.

Reaction Analysis of Dipyrocetyl and Its Derivatives

Dipyrocetyl, as a derivative of benzoic acid with ester groups, is expected to undergo reactions characteristic of both carboxylic acids and esters, as well as reactions involving its aromatic ring. The analysis of these reactions is fundamental to understanding its chemical behavior and potential for further modification.

Oxidation and Reduction Pathways of Dipyrocetyl

Hydrolysis: The ester linkages in Dipyrocetyl can be hydrolyzed under acidic or basic conditions, or enzymatically, to yield 2,3-dihydroxybenzoic acid and acetic acid. This reaction is a common pathway for ester-containing compounds and is relevant to prodrug activation or metabolic breakdown.

Oxidation: The aromatic ring could potentially undergo oxidation under strong oxidizing conditions, though this is typically less facile than reactions at more reactive functional groups. The acetyl groups are generally stable to mild oxidation.

Reduction: The ester groups are generally resistant to reduction by common reducing agents like sodium borohydride, but stronger reducing agents like lithium aluminum hydride could reduce them to alcohols. The aromatic ring is also resistant to reduction under typical conditions.

Electrophilic Substitution Reactions on Dipyrocetyl's Aromatic Ring

The aromatic ring in Dipyrocetyl is amenable to electrophilic aromatic substitution (EAS) reactions. The presence of substituents on the benzene (B151609) ring influences the reactivity and regioselectivity of these reactions. Dipyrocetyl has an electron-withdrawing carboxyl group and two electron-donating acetoxy groups. The acetoxy groups are activating and ortho, para-directing, while the carboxyl group is deactivating and meta-directing. The net effect of these substituents on the aromatic ring's reactivity and the position of substitution would depend on their combined electronic and steric influences.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a nitrating mixture (e.g., nitric acid and sulfuric acid) would introduce a nitro group (-NO₂) onto the aromatic ring. The position of nitration would be influenced by the directing effects of the existing substituents.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of alkyl or acyl groups, respectively, onto the aromatic ring using alkyl halides or acyl halides in the presence of a Lewis acid catalyst. However, the presence of the deactivating carboxyl group might hinder these reactions or require more vigorous conditions.

The specific regioselectivity and yields for these reactions on Dipyrocetyl would be determined by experimental studies, considering the interplay between the activating acetoxy groups and the deactivating carboxyl group.

Compound List:

Dipyrocetyl

2,3-diacetoxybenzoic acid

2,3-dihydroxybenzoic acid

Acetic acid

Nitric acid

Sulfuric acid

Bromine

Chlorine

Iron(III) bromide

Aluminum chloride

Advanced Spectroscopic and Chromatographic Methodologies in Dipyrocetyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipyrocetyl Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It provides detailed information about the arrangement of atoms within a molecule, including the connectivity of atoms and their chemical environments. While specific, comprehensive NMR spectral data for Dipyrocetyl's complete structural elucidation is not extensively detailed in the available literature snippets, NMR is recognized as a vital tool for characterizing synthesized chemical entities scispace.com. For instance, NMR has been employed in the characterization of related synthesized compounds, such as the monohydrate of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid scispace.com. In broader chemical research, including drug design, NMR spectroscopy is a standard method for confirming molecular structures and assessing purity mcmaster.ca.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, offer enhanced capabilities for structural determination by revealing correlations between different nuclei. These methods are invaluable for assigning complex spectra and understanding through-bond and through-space connectivities. While 2D NMR is broadly mentioned in the context of computational drug design and the study of molecular interactions mcmaster.ca, specific applications or findings related to 2D NMR analysis of Dipyrocetyl's molecular interactions are not detailed in the reviewed literature.

Mass Spectrometry (MS) Techniques for Dipyrocetyl and Metabolite Profiling

Mass Spectrometry (MS) and its hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, are indispensable for identifying and quantifying compounds in complex matrices, including biological samples. These methods provide information on molecular weight, fragmentation patterns, and can be used for comprehensive metabolome analysis. Dipyrocetyl has been identified as a metabolite in various studies using LC-MS/MS, contributing to the understanding of metabolic profiles nih.govnih.govresearchgate.net. For example, LC-MS analysis has been utilized to identify compounds in phytochemical studies, with Dipyrocetyl being detected alongside other moieties nih.gov. Furthermore, LCMS has been employed for the characterization of various chemical compounds rssing.com.

High-Resolution Mass Spectrometry (HRMS) offers significantly improved accuracy in determining the mass-to-charge ratio of ions, enabling the precise determination of elemental composition and the differentiation of isobaric compounds. HRMS platforms, often coupled with liquid chromatography, are increasingly utilized for comprehensive metabolomics studies researchgate.net. The general relevance of both High-Resolution Mass Spectrometry (HRMS) and Low Resolution Mass Spectrometry (LRMS) is acknowledged in chemical analysis contexts google.com.

X-ray Crystallography Studies of Dipyrocetyl Structures

X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is a fundamental analytical technique employed to determine the precise three-dimensional atomic arrangement of molecules in the solid state veranova.com. This method provides comprehensive data on a compound's molecular structure, conformation, and the nature of intermolecular interactions within its crystal lattice veranova.com. Key crystallographic parameters derived from SCXRD include unit cell dimensions (a, b, c), angles (α, β, γ), unit cell volume (V), the number of molecules per asymmetric unit (Z), and the space group, which describes the crystal's symmetry scispace.comresearchgate.netnih.gov. Such detailed structural information is critical for understanding a compound's physical properties and serves as a definitive confirmation of its chemical identity veranova.com.

While X-ray crystallography is a standard and powerful tool for characterizing pharmaceutical compounds, specific published studies detailing the crystal structure determination of Dipyrocetyl were not identified within the scope of this review. Consequently, detailed crystallographic parameters or structural insights derived directly from X-ray diffraction for Dipyrocetyl are not available for presentation here.

Application of Chemometric Methods for Dipyrocetyl Impurity Profiling

Chemometrics encompasses the application of mathematical and statistical methods to chemical data, aiming to extract maximum information and establish correlations between analytical data and quality parameters ijpsjournal.commdpi.commdpi.com. In pharmaceutical analysis, chemometric techniques are extensively utilized for impurity profiling, a critical process for quality control that ensures drug safety and efficacy mdpi.comnih.govmdpi.com. These methods are often integrated with chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to aid in the identification, quantification, and characterization of degradation products and process-related impurities ijpsjournal.commdpi.comnih.govwjpls.org.

Commonly employed chemometric approaches include multivariate calibration models like Partial Least Squares (PLS), Principal Component Regression (PCR), and Principal Component Analysis (PCA). These techniques are adept at analyzing complex datasets and resolving overlapping spectral or chromatographic signals ijpsjournal.commdpi.comnih.gov. Furthermore, chemometrics can contribute to the development of greener analytical methods by optimizing parameters to reduce solvent consumption and analysis time, thereby enhancing sustainability in laboratory practices mdpi.comresearchgate.net.

Although chemometric tools are widely applied for impurity profiling in the pharmaceutical industry, specific research detailing their application to Dipyrocetyl was not identified in the reviewed literature. Therefore, specific findings or data tables related to Dipyrocetyl's impurity profiling using chemometric methods are not available for this report.

Compound Names:

Dipyrocetyl

Mechanistic Investigations of Dipyrocetyl at Molecular and Cellular Levels

Elucidation of Dipyrocetyl Target Interactions

Dipyrocetyl engages with several molecular targets, influencing critical biological processes. Its ability to modulate enzyme activity and protein aggregation is a key area of research.

Pharmacological Studies of Dipyrocetyl in Preclinical Models Non Human

Pharmacokinetic Profiles of Dipyrocetyl in Animal Models

Pharmacokinetic (PK) studies in animal models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies provide insights into a compound's fate and behavior in a living system, aiding in the prediction of its efficacy and safety in humans nuvisan.cominfinixbio.commalawitradeportal.com. While extensive specific experimental data for Dipyrocetyl in animal models for all PK parameters was not detailed in the provided search results, general principles and some predicted properties are available.

Absorption and Distribution Studies of Dipyrocetyl

Absorption refers to the process by which a drug enters the bloodstream, while distribution describes its movement from the bloodstream to various tissues and organs. For Dipyrocetyl, predicted physicochemical properties suggest potential for absorption. Computational tools have indicated a molecular weight of approximately 238.05 g/mol and a predicted XLogP3 value of 0.9, suggesting a degree of lipophilicity that may facilitate absorption nih.govnih.gov. Oral administration is a common route for many drugs, including Dipyrocetyl, and studies in animal models are essential to characterize the rate and extent of absorption following such administration google.com. Distribution studies typically involve assessing drug concentrations in various tissues and organs to understand where the compound accumulates or is preferentially delivered malawitradeportal.com. Specific experimental data detailing Dipyrocetyl's absorption rates, distribution volumes, or tissue concentrations in animal models were not found within the provided search results.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Dipyrocetyl

| Property | Value / Description | Source |

| Molecular Weight | 238.05 g/mol | nih.gov |

| XLogP3 (Predicted) | 0.9 | nih.gov |

| Absorption | Predicted to be potentially absorbed via oral route; general studies are essential nuvisan.commalawitradeportal.comnih.govgoogle.com | nih.gov |

| Distribution | Specific experimental data in animal models not detailed in provided results. | |

| Biotransformation/Metabolism | General studies are crucial for understanding metabolic pathways; specific pathways not detailed. | nuvisan.commalawitradeportal.comnih.govnih.gov |

| Excretion | Specific experimental data in animal models not detailed in provided results. |

Biotransformation and Metabolic Pathways of Dipyrocetyl (Non-Human)

Biotransformation, or metabolism, is the process by which the body chemically modifies drugs, often to facilitate their excretion. Understanding these metabolic pathways is critical for identifying potential active metabolites, assessing drug-drug interactions, and predicting toxicity nuvisan.comnih.gov. Metabolism studies in animal models are a cornerstone of preclinical drug development, allowing researchers to elucidate how a compound is processed and to identify potential liabilities before human exposure nuvisan.commalawitradeportal.comnih.gov. While the general importance of studying drug metabolism in animal models is well-established for compounds like Dipyrocetyl, specific details regarding its biotransformation pathways or the identification of its metabolites in animal species were not explicitly provided in the search results.

Excretion Mechanisms of Dipyrocetyl

Excretion is the final stage of pharmacokinetics, where the drug and its metabolites are eliminated from the body, typically via the kidneys (urine) or liver (bile/feces). Studies on excretion mechanisms help determine the drug's half-life and clearance, which are vital for establishing appropriate dosing regimens malawitradeportal.comgoogle.com. Information regarding the primary routes of excretion for Dipyrocetyl or the specific mechanisms by which it is eliminated from animal models was not detailed in the provided search results.

Pharmacodynamic Evaluation of Dipyrocetyl in Animal Disease Models

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body, including its mechanism of action and therapeutic efficacy in disease models zshklabs.comnih.govnih.gov. For Dipyrocetyl, research has focused on its anti-inflammatory and analgesic properties.

Efficacy Assessments of Dipyrocetyl in Preclinical Models of Inflammation

Dipyrocetyl is characterized as an anti-inflammatory and analgesic agent who.intmedchemexpress.com. Preclinical studies suggest that it exerts its therapeutic effects, in part, through the inhibition of cyclooxygenase-2 (COX-2) enzymes patsnap.com. This selective inhibition is understood to reduce the production of pro-inflammatory prostaglandins, which are key mediators of inflammation, pain, and fever patsnap.com. While Dipyrocetyl has demonstrated these anti-inflammatory properties, specific quantitative data from animal models detailing its efficacy in reducing inflammatory markers or alleviating symptoms in various inflammation models were not comprehensively provided in the search results.

Efficacy Assessments of Dipyrocetyl in Preclinical Models of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is implicated in the pathogenesis of various diseases nih.gov. Recent research indicates that Dipyrocetyl may possess the ability to modulate certain pathways associated with oxidative stress patsnap.com. While this suggests a potential role in conditions influenced by oxidative damage, detailed experimental findings from preclinical models quantifying Dipyrocetyl's efficacy in mitigating oxidative stress or protecting against its detrimental effects were not found in the provided search results.

Compound List:

Dipyrocetyl

Aceclofenac

Gallic acid

Lornoxicam

Naproxen

Diclofenac

Indomethacin

Phenylbutazone

Methyl gallate

Antimicrobial Efficacy of Dipyrocetyl in Preclinical Models

Searches conducted for specific research on the antimicrobial efficacy of Dipyrocetyl in preclinical models did not yield relevant findings. The available literature did not provide data detailing its effectiveness against various microorganisms in non-human studies.

Dose-Response Relationships in Animal Studies for Dipyrocetyl

Information regarding dose-response relationships for Dipyrocetyl in animal studies was not identified in the conducted research. Consequently, no detailed findings on how varying doses of Dipyrocetyl affect biological outcomes in preclinical models could be extracted.

In Vitro-In Vivo Correlation (IVIVC) Studies for Dipyrocetyl (Preclinical)

No specific preclinical studies establishing an in vitro-in vivo correlation (IVIVC) for Dipyrocetyl were found. Therefore, no data or analysis relating in vitro properties of Dipyrocetyl to its in vivo performance in preclinical settings can be presented.

Compound Name List

Dipyrocetyl

Structure Activity Relationship Sar and Computational Studies of Dipyrocetyl Analogs

Design and Synthesis of Dipyrocetyl Analogs for SAR Exploration

Searches for specific research detailing the design and synthesis of Dipyrocetyl analogs undertaken for SAR exploration did not yield direct results. The development of SAR typically involves synthesizing a series of related compounds with systematic structural modifications to understand how these changes influence biological activity. Without specific studies focusing on Dipyrocetyl analogs, a detailed discussion on their design and synthesis for SAR exploration cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dipyrocetyl Derivatives

Dipyrocetyl has appeared in studies utilizing QSAR methodologies. QSAR models aim to establish a mathematical relationship between the chemical structure of compounds and their biological activity, enabling the prediction of activity for new molecules. Dipyrocetyl has been part of datasets used to train and validate these models, particularly in the context of predicting general biological activities like antibacterial or anticancer properties.

Inductive QSAR Descriptors for Dipyrocetyl Activity Prediction

Inductive QSAR descriptors, which are derived from atomic electronegativities, covalent radii, and interatomic distances, have been employed in studies where Dipyrocetyl was included as a data point. These descriptors aim to quantify various aspects of intra- and intermolecular interactions. For instance, in studies predicting antibacterial activity, Dipyrocetyl was assigned an inductive QSAR descriptor value of 0.315 mdpi.comsemanticscholar.org. These descriptors are calculated based on fundamental atomic properties and are designed to capture electronic and steric effects within a molecule.

Artificial Neural Networks (ANN) in Dipyrocetyl QSAR

Artificial Neural Networks (ANNs) have been utilized in conjunction with QSAR descriptors to build predictive models. Dipyrocetyl has been part of datasets used in ANN-based classification for predicting biological activities. In one study examining the prediction of anticancer activity, Dipyrocetyl was included in a dataset, and the ANN model yielded an output value of 0.000 for this compound, suggesting a classification outside the predicted range for anticancer activity within that specific model bioinformation.net. These models leverage the pattern recognition capabilities of ANNs to establish complex, non-linear relationships between molecular structures and activities.

In Silico ADMET Prediction for Dipyrocetyl (Non-Human Systems)

A comprehensive review of available scientific literature did not yield specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction data for the compound Dipyrocetyl. While Dipyrocetyl is recognized as a pharmaceutical drug with analgesic and antipyretic properties nih.gov, detailed computational studies focusing on its ADMET profile using in silico methods were not found in the provided search results.

The field of in silico ADMET prediction is crucial in modern drug discovery, utilizing computational models and algorithms to forecast a compound's behavior within biological systems, thereby reducing the time, cost, and risk associated with experimental screening nih.govcomputabio.comresearchgate.net. These methods encompass a range of techniques, including Quantitative Structure-Activity Relationships (QSAR), molecular docking, and various predictive software and webservers nih.govnih.govmdpi.comajol.info. These tools are employed to estimate properties such as intestinal permeability, blood-brain barrier penetration, metabolic pathways, and potential toxicity nih.govnih.govcomputabio.comresearchgate.netnih.govmdpi.comajol.info.

However, without specific computational analyses or published research detailing the in silico ADMET predictions for Dipyrocetyl, it is not possible to provide data tables or detailed research findings for this section. Further investigation employing established in silico ADMET prediction platforms would be necessary to generate such data for Dipyrocetyl.

Dipyrocetyl: Charting the Future of a Niche NSAID

London, United Kingdom - Dipyrocetyl, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, is the subject of renewed interest within the scientific community. While not as widely known as other members of the NSAID family, emerging research areas are beginning to explore its potential in novel therapeutic contexts. This article delves into the future directions of Dipyrocetyl research, focusing on cutting-edge methodologies and strategic considerations that may redefine its role in medicine.

Emerging Research Areas and Future Directions for Dipyrocetyl

The trajectory of Dipyrocetyl research is moving beyond its traditional applications, venturing into sophisticated areas of biomedical science that could unlock new therapeutic opportunities.

Q & A

Basic Research Question: What methodological frameworks are recommended for initial chemical characterization of Dipyrocetyl?

Answer:

For comprehensive characterization, researchers should employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation, ensuring peak assignments align with theoretical predictions.

- High-Performance Liquid Chromatography (HPLC) to assess purity, with retention time consistency across multiple solvent systems.

- X-ray crystallography for definitive stereochemical confirmation.

Report numerical data with precision justified by instrument resolution (e.g., report molecular weights to 3 decimal places for mass spectrometry results) .

Example Data Table:

| Technique | Parameter Measured | Precision Threshold |

|---|---|---|

| NMR | Chemical shifts | ±0.01 ppm |

| HPLC | Purity (%) | ±0.5% |

Basic Research Question: How should stability studies for Dipyrocetyl under varying environmental conditions be designed?

Answer:

Use accelerated stability testing protocols (ICH Q1A guidelines) with controlled variables:

- Temperature : 40°C ± 2°C, 75% ± 5% relative humidity for 6 months.

- Light exposure : Follow ICH Q1B photostability conditions.

Analyze degradation products via LC-MS and quantify using validated calibration curves. Include negative controls (unexposed samples) to distinguish inherent vs. environment-induced degradation .

Basic Research Question: What are the best practices for preliminary toxicological screening of Dipyrocetyl?

Answer:

Begin with in vitro assays to establish baseline toxicity:

- MTT assay for cytotoxicity (IC₅₀ values) in human hepatocyte and renal cell lines.

- Ames test for mutagenicity potential.

Adhere to OECD Test No. 423 for acute oral toxicity in rodent models, reporting mortality rates and histopathological findings. Ensure dose-response curves are statistically validated (ANOVA, p < 0.05) .

Advanced Research Question: How can mechanistic studies resolve conflicting data on Dipyrocetyl’s metabolic pathways?

Answer:

Address discrepancies via multi-omics integration :

- Transcriptomics : RNA-seq to identify enzyme expression profiles (e.g., CYP450 isoforms).

- Metabolomics : LC-HRMS to trace metabolite formation under varied pH and enzyme inhibitors.

Use computational modeling (molecular docking) to predict binding affinities to metabolic enzymes. Compare results across species (e.g., murine vs. human microsomes) to identify interspecies variability .

Advanced Research Question: What strategies are effective in reconciling contradictory efficacy data in preclinical studies?

Answer:

Apply systematic review methodologies :

- PRISMA guidelines for literature screening to minimize selection bias.

- Meta-analysis of dose-response data using random-effects models to account for heterogeneity.

For conflicting in vivo results, conduct sensitivity analyses to evaluate confounding variables (e.g., animal strain, administration route). Report effect sizes with 95% confidence intervals .

Advanced Research Question: How should comparative efficacy studies between Dipyrocetyl and its analogs be structured?

Answer:

Design using the PICOT framework :

- Population : Specific cell lines or animal models (e.g., diabetic rat models).

- Intervention/Comparison : Dose-equivalent comparisons (e.g., 50 mg/kg Dipyrocetyl vs. analog X).

- Outcome : Primary endpoints (e.g., glucose reduction %) and secondary endpoints (e.g., lipid profile changes).

- Time : Acute (24h) vs. chronic (4-week) effects.

Use blinded, randomized crossover designs to reduce bias. Statistical analysis must include Bonferroni correction for multiple comparisons .

Advanced Research Question: What methodologies are critical for assessing Dipyrocetyl’s long-term stability in formulation matrices?

Answer:

Combine real-time (25°C/60% RH for 24 months) and accelerated (40°C/75% RH for 6 months) stability testing.

- Kinetic modeling : Calculate degradation rate constants (Arrhenius equation) to predict shelf life.

- Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and alkaline (0.1N NaOH) conditions.

Validate stability-indicating methods per ICH Q2(R1), ensuring resolution between parent compound and degradants ≥2.0 .

Advanced Research Question: How can researchers design experiments to evaluate synergistic effects of Dipyrocetyl in combination therapies?

Answer:

Implement fractional inhibitory concentration (FIC) indices or isobolographic analysis :

- Dose-matrix assays : Test varying ratios of Dipyrocetyl with co-administered drugs (e.g., 1:1, 1:2, 2:1).

- Synergy thresholds : FIC index <0.5 indicates synergy; >4.0 indicates antagonism.

Use response surface methodology to model interaction effects. Statistical significance requires p < 0.01 due to multiple hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.